

# Application Notes and Protocols for Flipper-TR® Staining in Live Mammalian Cells

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## Compound of Interest

Compound Name: Flipper-TR 5

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## Introduction

Flipper-TR® is a fluorescent probe designed for the real-time measurement of membrane tension in live cells.[1][2] This mechanosensitive probe dynamically responds to changes in the physical state of the lipid bilayer, providing a powerful tool for investigating cellular processes involving membrane dynamics, such as cell migration, division, endocytosis, and the effects of drugs on membrane properties. Flipper-TR® inserts into the plasma membrane and reports changes in membrane tension through alterations in its fluorescence lifetime, which can be quantified using Fluorescence Lifetime Imaging Microscopy (FLIM).[1][2][3][4]

The core of the Flipper-TR® probe consists of two twisted dithienothiophene units that act as a "flipper."[5] In a relaxed membrane, the flipper is more twisted, leading to a shorter fluorescence lifetime. As membrane tension increases, the lipid bilayer becomes more ordered, causing the flipper to adopt a more planar conformation. This planarization results in a red-shifted excitation and an increase in the fluorescence lifetime.[6]

## Quantitative Data Summary

The following tables summarize the key quantitative parameters for Flipper-TR® staining and imaging.

Table 1: Photophysical Properties of Flipper-TR®

Parameter	Value	Reference
Excitation Wavelength ( $\lambda_{\text{abs}}$ )	~488 nm	[1][2]
Emission Wavelength ( $\lambda_{\text{em}}$ )	~600 nm	[1][2]
Molar Extinction Coefficient ( $\epsilon_{\text{max}}$ )	$1.6 \times 10^4 \text{ mol}^{-1} \cdot \text{cm}^{-1}$	[1]
Fluorescence Lifetime ( $\tau$ ) Range	2.8 - 7.0 ns	[2]
Recommended Emission Filter	600/50 nm bandpass	[2]

Table 2: Recommended Staining Parameters for Live Mammalian Cells

Parameter	Recommended Value	Notes	Reference
Stock Solution Concentration	1 mM in anhydrous DMSO	Store at -20°C.	[2]
Working Concentration	1 $\mu\text{M}$ (can be increased to 2 $\mu\text{M}$ )	Dilute in cell culture medium just before use.	[2]
Incubation Time	5 - 15 minutes	Staining is rapid.	[3][7]
Incubation Temperature	37°C	Standard cell culture conditions.	[7]

## Experimental Protocols

This protocol is optimized for staining adherent mammalian cells (e.g., HeLa cells) but can be adapted for other cell types.

Materials:

- Flipper-TR® probe

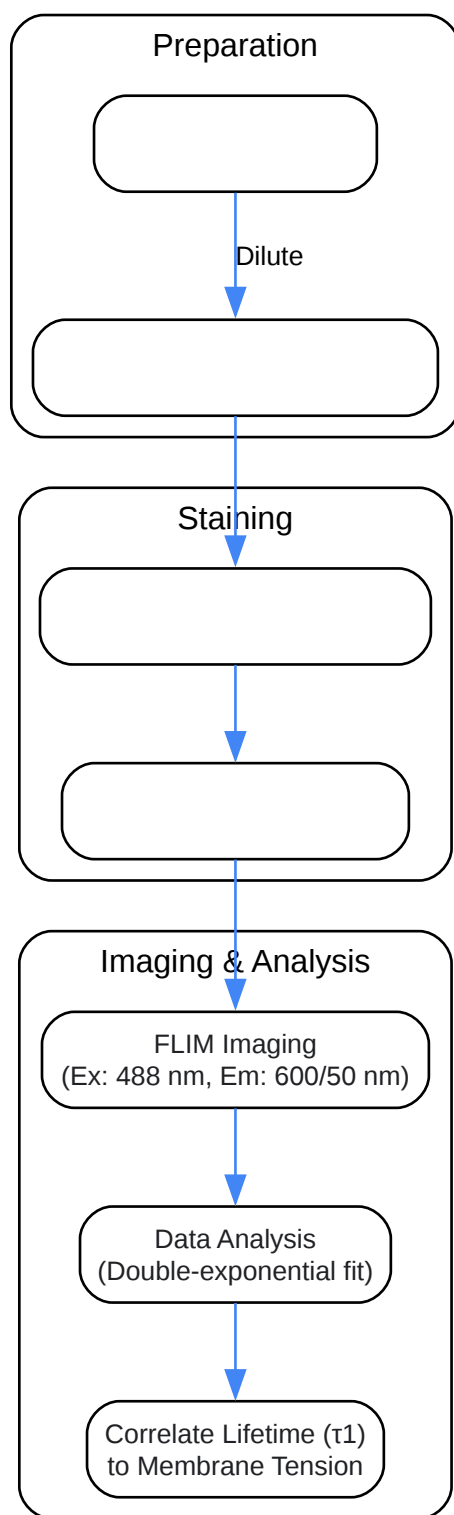
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Live-cell imaging medium (e.g., phenol red-free DMEM) with or without serum
- Adherent mammalian cells cultured on imaging-compatible dishes or coverslips
- Fluorescence Lifetime Imaging Microscope (FLIM) with a pulsed laser (e.g., 488 nm)

Protocol:

- Preparation of Flipper-TR® Stock Solution (1 mM):
  - Allow the vial of Flipper-TR® to warm to room temperature before opening.
  - Dissolve the contents in anhydrous DMSO to a final concentration of 1 mM. For a 50 nmol vial, this would be 50 µL of DMSO.
  - Aliquot and store the stock solution at -20°C, protected from light and moisture. The solution is stable for approximately 3 months when stored properly.[\[2\]](#)
- Preparation of Staining Solution (1 µM):
  - Shortly before use, dilute the 1 mM Flipper-TR® stock solution to a final working concentration of 1 µM in pre-warmed (37°C) cell culture medium. For example, add 1 µL of 1 mM stock to 1 mL of medium.
  - Note: The presence of Fetal Calf Serum (FCS) or other sera may reduce labeling efficiency.[\[2\]](#) If low signal is observed, the concentration can be increased up to 2 µM.[\[2\]](#)
- Cell Staining:
  - Aspirate the existing culture medium from the cells.
  - Add the 1 µM Flipper-TR® staining solution to the cells.
  - Incubate for 5-15 minutes at 37°C in a cell culture incubator.
- Imaging:

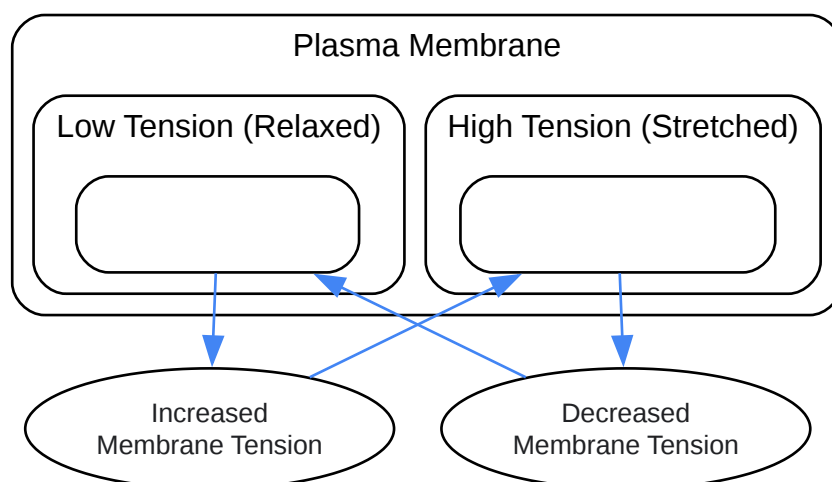
- The probe does not need to be washed out, as it is only fluorescent within the lipid membrane.[\[2\]](#) This is particularly advantageous for long-term imaging.
- Image the cells using a FLIM system.
- Excite the sample with a 488 nm pulsed laser.
- Collect the fluorescence emission using a 600/50 nm bandpass filter.[\[2\]](#)
- Acquire time-correlated single photon counting (TCSPC) data to determine the fluorescence lifetime.
- Data Analysis:
  - Fit the fluorescence decay curves with a double-exponential function to extract two lifetime components,  $\tau_1$  and  $\tau_2$ .[\[2\]](#)
  - The longer lifetime component ( $\tau_1$ ), which typically ranges from 2.8 to 7.0 ns, is used to report on membrane tension. A longer lifetime corresponds to higher membrane tension.  
[\[2\]](#)[\[3\]](#)

## Diagrams



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### Flipper-TR® Staining and Imaging Workflow



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### Mechanism of Flipper-TR® Action

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